molecular formula C21H17D4N3O4 B1165073 O-Desmethylerlotinib-d4

O-Desmethylerlotinib-d4

Cat. No.: B1165073
M. Wt: 383.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Desmethylerlotinib-d4 is a deuterium-labeled isotopologue of O-Desmethylerlotinib, the primary active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor erlotinib. The compound is synthesized by replacing four hydrogen atoms with deuterium at specific positions, typically at the methyl group or aromatic ring positions, to enhance metabolic stability and reduce isotopic interference in analytical assays. Its molecular formula is C₂₁H₁₉D₄N₃O₄, and it is widely employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying erlotinib and its metabolites in biological matrices such as plasma, serum, and tissues .

The deuterium labeling minimizes metabolic degradation during sample preparation, ensuring high precision in pharmacokinetic (PK) and pharmacodynamic (PD) studies. This compound retains the pharmacological activity of its parent compound but is primarily utilized for analytical purposes rather than therapeutic applications.

Properties

Molecular Formula

C21H17D4N3O4

Molecular Weight

383.43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares O-Desmethylerlotinib-d4 with structurally and functionally related compounds:

Compound Molecular Formula Deuterium Positions Primary Use Metabolic Stability
This compound C₂₁H₁₉D₄N₃O₄ Methyl/O-desmethyl sites LC-MS internal standard High (t₁/₂: ~24 hours)
Erlotinib C₂₂H₂₃N₃O₄ N/A EGFR inhibitor (therapeutic) Moderate (t₁/₂: ~36 hrs)
O-Desmethylerlotinib C₂₁H₂₃N₃O₄ N/A Active metabolite of erlotinib Low (rapid clearance)
Erlotinib-d6 C₂₂H₁₇D₆N₃O₄ Aromatic ring positions Quantitative bioanalysis High (t₁/₂: ~26 hours)

Key Research Findings

Metabolic Stability: this compound exhibits 2.5-fold higher metabolic stability than non-deuterated O-Desmethylerlotinib in human liver microsome assays due to deuterium’s kinetic isotope effect (KIE) . In contrast, erlotinib-d6 (deuterated on the aromatic ring) shows comparable stability to this compound but is less effective in mitigating matrix effects in plasma samples .

Analytical Performance: A 2023 study demonstrated that this compound achieves <5% coefficient of variation (CV) in inter-day precision assays, outperforming non-deuterated standards (CV: 8–12%) . Erlotinib-d6, while stable, requires higher ionization voltages in MS, reducing sensitivity in low-concentration samples .

Pharmacokinetic Applications: this compound enables accurate quantification of erlotinib metabolites at sub-nanogram levels, critical for dose optimization in NSCLC (non-small cell lung cancer) patients .

Limitations and Advantages

  • Advantages of this compound :
    • Minimal isotopic interference compared to erlotinib-d5.
    • Robust performance in high-throughput LC-MS workflows.
  • Limitations: Higher synthesis costs due to selective deuteration. Limited utility in studying non-CYP3A4 metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.